N-(tert-Butyl)pyridine-3-sulfonamide

Vue d'ensemble

Description

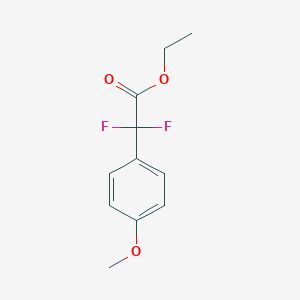

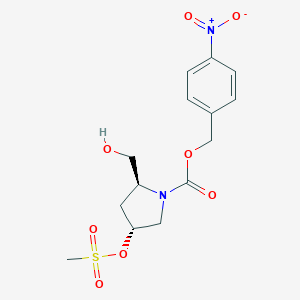

N-(tert-Butyl)pyridine-3-sulfonamide is an organic compound with the molecular formula C9H14N2O2S . It belongs to the class of organic compounds known as phenylquinolines .

Synthesis Analysis

A multi-step continuous flow process involving magnesium-halogen exchange, sulfonylation with sulfuryl chloride, and reaction with tert-butylamine was developed for the synthesis of an arylsulfonamide pharmaceutical intermediate . The process exhibits significant functional group tolerance and allows for the preparation of a number of arylsulfonyl chlorides and sulfonamides under mild conditions .Molecular Structure Analysis

The compound has extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å. In addition, the crystal also has a nearly linear intermolecular N–H···N hydrogen bond at a relatively short distance of 1.96 Å .Chemical Reactions Analysis

Sulfonamides have played a defining role in the history of drug development and continue to be prevalent today. In particular, primary sulfonamides are common in marketed drugs .Physical And Chemical Properties Analysis

N-(tert-Butyl)pyridine-3-sulfonamide has a molecular weight of 214.29 . It is a powder with a melting point of 76-77°C .Applications De Recherche Scientifique

N-(tert-Butyl)pyridine-3-sulfonamide: Scientific Research Applications

Pharmaceutical Synthesis: N-(tert-Butyl)pyridine-3-sulfonamide is used in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the production of pyrazole derivatives, which are effective PDE4 inhibitors for treating anti-inflammatory diseases .

Manufacturing Process: A robust multi-step continuous process has been developed for manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide, indicating its importance in industrial applications .

Anti-fungal Research: Derivatives of N-(tert-Butyl)pyridine-3-sulfonamide have been studied for their anti-fungal effects, particularly against Candida albicans .

Medical Chemistry Building Blocks: Compounds like N-(tert-Butyl)pyridine-3-sulfonamide serve as building blocks in medical chemistry due to their sulfur–nitrogen bonds, which are valuable in creating diverse organosulfur compounds used in pharmaceuticals and agrochemicals .

Analytical Chemistry: The compound is also relevant in analytical chemistry, where it may be used as a standard or reference material in various chromatographic techniques .

Safety And Hazards

Orientations Futures

The process for synthesizing N-(tert-Butyl)pyridine-3-sulfonamide was successfully implemented, including a robust control strategy to manage the levels of several process impurities . This process could be further optimized and scaled up for industrial applications. Additionally, the compound’s potential as a noncovalent inhibitor of SARS-CoV 3CLpro suggests possible future directions in antiviral drug development .

Propriétés

IUPAC Name |

N-tert-butylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)11-14(12,13)8-5-4-6-10-7-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUDXBGLWJRZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545820 | |

| Record name | N-tert-Butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyl)pyridine-3-sulfonamide | |

CAS RN |

17432-06-3 | |

| Record name | N-tert-Butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)

![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)